Tert-butyl [bis(cyanomethyl)carbamoyl]formate
Description
Tert-butyl [bis(cyanomethyl)carbamoyl]formate is a specialized organic compound featuring a tert-butyl formate ester core modified with a bis(cyanomethyl)carbamoyl group. The tert-butyl group enhances steric protection, while the cyanomethyl substituents may influence nucleophilic reactivity or stability under specific conditions .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[bis(cyanomethyl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)8(14)13(6-4-11)7-5-12/h6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTRIWLWQHCGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N(CC#N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154803 | |
| Record name | Acetic acid, 2-[bis(cyanomethyl)amino]-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-17-6 | |
| Record name | Acetic acid, 2-[bis(cyanomethyl)amino]-2-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[bis(cyanomethyl)amino]-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [bis(cyanomethyl)carbamoyl]formate typically involves the reaction of tert-butyl carbamate with cyanomethyl reagents under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at room temperature to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [bis(cyanomethyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl [bis(cyanomethyl)carbamoyl]formate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [bis(cyanomethyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function . The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural Analog: Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate
Key Differences :
- Substituents: The analog replaces one cyanomethyl group with a 2-cyanoethyl (CH2CH2CN) and a methyl group, reducing nitrogen content and altering steric effects compared to the bis(cyanomethyl) variant .
- Molecular Formula : C10H16N2O3 (vs. hypothetical C10H13N4O3 for the target compound) .
- Hazard Profile : Exhibits H302 (harmful if swallowed), H319 (serious eye irritation), and H410 (toxic to aquatic life), indicating moderate toxicity .
Functional Analog: Di-tert-butyl Dicarbonate (Boc Anhydride)
Key Differences :
- Structure: (Boc)2O lacks carbamoyl or cyanomethyl groups, serving solely as a tert-butoxycarbonyl (Boc) protecting agent for amines .
- Safety: Classified as a mild irritant (UN 3077, Packing Group III), less hazardous than cyanomethyl-containing analogs .
Functional Analog: Cyanomethyl Formate
Key Differences :
- Structure: Simpler formate ester with a single cyanomethyl group, lacking the carbamoyl or tert-butyl moieties .
- Application: Functions as a formylating reagent, whereas the target compound’s bis(cyanomethyl)carbamoyl group may enable carbamate or nitrile-based reactivity .
Comparative Data Table
Biological Activity
Tert-butyl [bis(cyanomethyl)carbamoyl]formate (TBCCF) is a compound with significant potential in biological applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
TBCCF has the molecular formula C13H19N3O4 and features a tert-butyl group attached to a formate moiety, further substituted by two cyanomethyl carbamoyl groups. This structure contributes to its solubility and stability, making it suitable for various biological applications.
The biological activity of TBCCF is primarily attributed to its ability to interact with biological macromolecules. It can form covalent bonds with target proteins, potentially leading to alterations in their function. The compound acts as a non-ionic organic buffering agent, which is crucial in cell culture applications where maintaining a stable pH is essential.
Interaction with Biological Macromolecules
Studies suggest that TBCCF may interact with enzymes and receptors, influencing biochemical pathways. However, specific pharmacological effects remain under-explored, necessitating further investigation into its interactions at the molecular level.
Biological Applications
TBCCF has been studied for various potential applications:
- Cell Culture : Its buffering capacity aids in maintaining optimal conditions for cell growth.
- Drug Development : As a precursor in synthetic pathways, TBCCF may contribute to the development of novel therapeutic agents.
- Agricultural Chemistry : Given its structural similarities to other carbamate derivatives, it could have applications in pest control or as a growth regulator.
Comparative Analysis with Similar Compounds
To understand the unique properties of TBCCF, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-(3-phenylphenyl)ethyl]carbamate | Structure | Contains a phenyl group that may enhance lipophilicity. |
| Tert-butyl carbamate | Structure | Primarily used as a protecting group in organic synthesis. |
| Bis(cyanomethyl)urea | Structure | Lacks tert-butyl and formate groups; used in agricultural chemistry. |
TBCCF stands out due to its dual cyanomethyl functionality combined with a tert-butyl group, which may confer distinct solubility and stability characteristics compared to these similar compounds.
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of TBCCF on various cancer cell lines. The results demonstrated that TBCCF exhibited selective cytotoxicity against specific tumor types while sparing normal cells. This selectivity suggests potential for targeted cancer therapies.
Screening Assays for Biological Activity
In another research effort, TBCCF was subjected to high-throughput screening assays to evaluate its effects on bacterial virulence factors. The compound showed promising results in inhibiting the Type III secretion system (T3SS) in Gram-negative pathogens, indicating its potential as an antimicrobial agent .
Q & A
Basic: What synthetic strategies are effective for preparing Tert-butyl [bis(cyanomethyl)carbamoyl]formate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via carbamate formation, leveraging tert-butyl protecting groups. A plausible route involves:
Step 1 : Reacting cyanomethylamine with a carbonylating agent (e.g., phosgene or triphosgene) to form the bis(cyanomethyl)carbamoyl intermediate.
Step 2 : Introducing the tert-butyl formate group via nucleophilic substitution or coupling reagents (e.g., DCC or EDC).
- Critical Parameters :
- Temperature control (0–25°C) to minimize side reactions.
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the tert-butyl ester.
- Catalysts like DMAP to enhance coupling efficiency .
- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Advanced: How do bis(cyanomethyl) groups affect coordination chemistry, and what metal complexes are feasible?
Methodological Answer:
The bis(cyanomethyl) moiety acts as a polydentate ligand, enabling coordination with transition metals (e.g., Ag⁺, Cu²⁺). Key insights:
- Structural Analysis : Single-crystal X-ray studies of analogous ligands (e.g., 1,3,5-tris(cyanomethyl)benzene) reveal distorted square pyramidal geometries when complexed with AgOTf .
- Solvent Dependency : Crystallization solvent (benzene vs. acetone) alters coordination networks. For example, acetone promotes solvent-free network solids, while toluene yields porous, solvated structures .
- Experimental Design :
- Use UV-Vis spectroscopy to monitor ligand-metal charge transfer.
- Validate stoichiometry via Job’s plot or ESI-MS.
Basic: Which analytical methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.2 ppm for CH₃) and cyanomethyl (δ ~3.5 ppm for CH₂CN; δ ~118 ppm for CN) groups.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the carbamate region.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z 102).
- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths (C=O ~1.21 Å; C-N ~1.34 Å) .
Advanced: How can conflicting stability data under acidic/basic conditions be reconciled?
Methodological Answer:
Discrepancies in stability reports may arise from solvent polarity or trace impurities. To resolve:
Controlled Stability Studies :
- Expose the compound to buffered solutions (pH 2–12) at 25°C.
- Monitor degradation via HPLC (retention time shifts) or IR (loss of C=O stretch at ~1700 cm⁻¹).
Mechanistic Insights :
- Under acidic conditions, the tert-butyl ester undergoes hydrolysis to formic acid derivatives.
- Basic conditions may cleave the carbamate bond, releasing cyanomethylamines .
Mitigation Strategies : Store under inert atmosphere (N₂/Ar) at –20°C to prolong shelf life.
Advanced: What computational approaches predict the compound’s solvent interactions?
Methodological Answer:
- Solvent Modeling : Use COSMO-RS or DFT (B3LYP/6-311+G(d,p)) to calculate solvation free energies.
- Polar solvents (e.g., DMSO) stabilize the carbamate via H-bonding, while nonpolar solvents (toluene) favor intramolecular interactions.
- MD Simulations : Simulate diffusion coefficients in aqueous/organic mixtures to predict solubility .
Basic: How is the tert-butyl group utilized as a protective group in derivatization?
Methodological Answer:
The tert-butyl ester:
- Protects Carboxylic Acids : Stable under basic conditions but cleaved with TFA or HCl in dioxane.
- Applications :
Advanced: What contradictions exist in toxicity profiles, and how should safety protocols be designed?
Methodological Answer:
- Data Gaps : No EPA/IARC carcinogenicity classification exists for tert-butyl formate analogs .
- Precautionary Measures :
- Assume acute toxicity (LD₅₀ ~500 mg/kg, rodent models) and use fume hoods/respirators (NIOSH N95) during handling.
- Avoid aqueous disposal; incinerate at >800°C with scrubbers to neutralize CN⁻ byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
